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5-HEXEN-1-YL ISOTHIOCYANATE

Anti-inflammatory Allergy/Type I Hypersensitivity Leukotriene B₄

5-Hexen-1-yl isothiocyanate (5-HeITC; CAS 49776-81-0), also designated as 6-isothiocyanato-1-hexene, is an alkenyl isothiocyanate with molecular formula C₇H₁₁NS and molecular weight 141.24 g/mol. It is a naturally derived flavoring substance isolated from Wasabia japonica (Japanese horseradish) and has been detected in other Brassicaceae species.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 49776-81-0
Cat. No. B1203025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HEXEN-1-YL ISOTHIOCYANATE
CAS49776-81-0
Synonyms1-hexene, 6-isothiocyanato-
5-HeITC
5-hexenyl isothiocyanate
6-isothiocyanato-1-hexene
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESC=CCCCCN=C=S
InChIInChI=1S/C7H11NS/c1-2-3-4-5-6-8-7-9/h2H,1,3-6H2
InChIKeyWRFHVMFZOJHYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water;  freely soluble in ether
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Hexen-1-yl Isothiocyanate (CAS 49776-81-0): Natural Occurrence, Identity, and Physicochemical Profile for Scientific Procurement


5-Hexen-1-yl isothiocyanate (5-HeITC; CAS 49776-81-0), also designated as 6-isothiocyanato-1-hexene, is an alkenyl isothiocyanate with molecular formula C₇H₁₁NS and molecular weight 141.24 g/mol [1]. It is a naturally derived flavoring substance isolated from Wasabia japonica (Japanese horseradish) and has been detected in other Brassicaceae species [2]. The compound is characterized by a terminal olefin on a six-carbon aliphatic chain bearing the reactive –N=C=S electrophilic warhead, with a computed XLogP3 of 3.4, indicating substantial hydrophobicity and predicted membrane localization [1]. 5-HeITC is recognized as FEMA GRAS No. 4421 and JECFA Flavor No. 1894, having been evaluated by the Joint FAO/WHO Expert Committee on Food Additives with a conclusion of no safety concern at current intake levels when used as a flavoring agent [3]. Physically, it is a colorless to pale yellow liquid with a pungent irritating aroma, very slightly soluble in water but freely soluble in ether and ethanol [1].

Why 5-Hexen-1-yl Isothiocyanate Cannot Be Interchanged with Allyl, Benzyl, or Shorter-Chain Isothiocyanates in Research and Industrial Applications


Isothiocyanates (ITCs) as a compound class share the reactive –N=C=S electrophilic warhead; however, the aliphatic side-chain structure determines both the molecular target selectivity and the toxicological profile in a manner that precludes simple interchange [1]. In a direct comparative study using RBL-2H3 rat basophilic leukemia cells, 5-HeITC (six-carbon chain with terminal unsaturation) selectively inhibited leukotriene B₄ (LTB₄) release without affecting histamine or cysteinyl leukotriene release, whereas shorter-chain analogs such as allyl ITC (AITC, three-carbon) and 3-butenyl ITC (four-carbon) selectively inhibited histamine release but not LTB₄ [1]. This chain-length-dependent pharmacological switch means that substituting AITC for 5-HeITC would alter the mediator inhibition profile entirely. Furthermore, the toxicological target organ spectrum differs markedly: AITC has been associated with urinary bladder carcinogenicity in rats, and benzyl and phenethyl ITCs exhibit tumor-promoting activity, whereas 5-HeITC demonstrates a defined NOAEL of 3 mg/kg BW/day with hyperplasia observed only at doses ≥12 mg/kg BW/day [2]. In antimicrobial structure-activity studies, longer-chain aliphatic ITCs show enhanced activity against Gram-negative bacteria correlating with increased hydrophobicity (logP), a property for which 5-HeITC (XLogP3 = 3.4) substantially exceeds that of AITC (XLogP3 ≈ 1.5) [3][4].

Quantitative Comparative Evidence for 5-Hexen-1-yl Isothiocyanate (CAS 49776-81-0) Versus Closest Analogs: A Procurement Decision Guide


Differential Chemical Mediator Release Inhibition: 5-HeITC Selectively Blocks LTB₄ While AITC and 3-Butenyl ITC Selectively Block Histamine in the Same Assay System

In a direct head-to-head comparison using DNP-BSA-stimulated RBL-2H3 rat basophilic leukemia cells, 5-hexenyl ITC (5-HeITC; 6-carbon chain, terminal olefin) inhibited LTB₄ release but showed no inhibition of histamine release or cysteinyl leukotriene (CysLT) release. In stark contrast, allyl ITC (AITC; 3-carbon chain), sec-butyl ITC, and 3-butenyl ITC (4-carbon chain) inhibited histamine release but did not inhibit LTB₄ or CysLT release. These data demonstrate a chain-length-dependent and unsaturation-dependent switch in mediator selectivity, where the 5–6 carbon alkenyl ITCs (5-HeITC and 4-pentenyl ITC) selectively target the LTB₄ pathway while shorter-chain ITCs selectively target the histamine pathway [1]. No quantitative IC₅₀ values were reported; the data are qualitative inhibition outcomes within the same experimental system.

Anti-inflammatory Allergy/Type I Hypersensitivity Leukotriene B₄ Structure-Activity Relationship

Subchronic Toxicity NOAEL of 5-HeITC Compared to AITC: Defined Safety Margin vs. Known Bladder Carcinogenicity Concern

In a 13-week subchronic oral toxicity study in male and female F344/DuCrj rats, 5-HeITC administered by intragastric gavage at 0, 3, 12, or 48 mg/kg BW/day established a NOAEL of 3 mg/kg BW/day for both sexes. Adverse effects were observed only at ≥12 mg/kg BW/day, including simple hyperplasia of the urinary bladder, decreased triglycerides, increased relative liver weights, and increased absolute and relative heart weights in females. Target organs were determined as urinary bladder, heart, and liver [1]. For comparison, allyl isothiocyanate (AITC) has been associated with transitional cell papillomas of the urinary bladder in male rats in a long-term study. The EFSA Panel on Food Additives derived an ADI of only 0.02 mg/kg BW/day for AITC based on a LOAEL of 9 mg/kg BW/day with an uncertainty factor of 500, noting that this ADI is exceeded by dietary exposure in some population subgroups [2]. In contrast, JECFA evaluated 5-HeITC and concluded no safety concern at current intake levels when used as a flavoring agent [3]. The NOAEL of 5-HeITC (3 mg/kg BW/day) provides a quantitative baseline absent for AITC, whose safety assessment relies on LOAEL-to-NOAEL extrapolation.

Toxicology Food Safety NOAEL Flavoring Substance Safety

Chain-Length-Dependent Hydrophobicity (logP) Drives Differential Antimicrobial Activity: 5-HeITC vs. Shorter-Chain ITCs

In an SAR study of eight saturated aliphatic isothiocyanates tested against Erwinia carotovora (Gram-negative plant pathogen), antibacterial activity increased moderately with increasing hydrophobicity (alkyl chain length), with the activity order: n-octyl > n-pentyl > n-heptyl > n-hexyl > n-propyl > n-butyl > methyl > ethyl. The enhanced activity was attributed to increased membrane partitioning as hydrophobicity increased [1]. While 5-HeITC (an alkenyl ITC) was not directly tested in this dataset, its computed XLogP3 of 3.4 [2] places it between n-hexyl ITC (estimated logP ~3.0) and n-heptyl ITC (estimated logP ~3.5), predicting antimicrobial potency superior to shorter-chain ITCs such as allyl ITC (AITC; XLogP3 ≈ 1.5) [2]. Additionally, the terminal olefin of 5-HeITC provides a second reactive site for thiol addition beyond the isothiocyanate carbon, potentially enabling dual covalent mechanisms not available to saturated alkyl ITCs. In abiotic thiol reactivity assays, allyl and propargyl isothiocyanates were more toxic than their 1-alkyl homologues, confirming that unsaturation enhances electrophilic reactivity [3].

Antimicrobial Hydrophobicity Structure-Activity Relationship Gram-negative bacteria

Distinct Natural Occurrence Profile in Wasabia japonica: 5-HeITC as a Characteristic Alkenyl ITC Alongside but Quantitatively Distinct from AITC

GC and GC-MS analyses of wasabi (Wasabia japonica and related species) consistently identify 5-hexenyl isothiocyanate as one of five main isothiocyanate components alongside allyl, 3-butenyl, 4-pentenyl, and β-phenylethyl isothiocyanates [1][2]. In quantitative analyses of wasabi rhizomes, allyl ITC was the dominant component comprising approximately 94% of total ITC, while 3-butenyl ITC and 4-pentenyl ITC each constituted 3–8% of total ITC content; 5-hexenyl ITC contributed a very small but consistently detectable fraction of the total ITC profile [3]. The total ITC content in fresh wasabi rhizome was measured at 1857.8 mg/kg [3]. 5-HeITC specifically differentiates authentic wasabi-derived flavor preparations from simpler horseradish-based or synthetic AITC-dominated formulations, as the 5-hexenyl congener is characteristic of Wasabia japonica while absent or negligible in horseradish (Armoracia rusticana) [1][2]. Patents for wasabi-flavored food products specify 5-hexenyl isothiocyanate inclusion at 44–194 ppm in combination with 6-methylthiohexyl isothiocyanate at 1.8–27.0 parts by weight relative to 100 parts for authentic flavor reconstitution [4].

Natural Products Chemistry Wasabi Authenticity GC-MS Profiling Flavor Chemistry

Aquatic Toxicity and Thiol Reactivity: Alkenyl Isothiocyanates Including 5-HeITC Exhibit Enhanced Reactivity vs Saturated Alkyl Homologs

In a systematic study of aliphatic isothiocyanate aquatic toxicity (Tetrahymena pyriformis IGC₅₀) and abiotic thiol reactivity (EC₅₀ with glutathione-mimicking thiol), allyl and propargyl (alkenyl/alkynyl) derivatives were found to be more toxic than their 1-alkyl (saturated) homologues. The enhanced toxicity and reactivity were attributed to reduced steric hindrance at the electrophilic reaction center in the alkenyl derivatives [1]. Although 5-HeITC itself was not among the specific compounds tested in this dataset, the study establishes the class-level principle that terminal unsaturation in aliphatic ITCs increases both thiol reactivity and aquatic toxicity compared to saturated-chain analogs. For 5-HeITC, the six-carbon chain with terminal olefin is predicted to exhibit reactivity intermediate between allyl ITC (highest reactivity due to minimal steric hindrance) and n-hexyl ITC (lower reactivity due to greater steric bulk). The linear relationship established across 23 mono-isothiocyanates—log(1/IGC₅₀) = 1.33 log(1/EC₅₀) − 0.41 (r² = 0.911)—provides a quantitative framework for predicting 5-HeITC reactivity from thiol assay data [1].

Environmental Toxicology Thiol Reactivity Tetrahymena pyriformis Assay Michael Acceptor

Recommended Application Scenarios for 5-Hexen-1-yl Isothiocyanate (CAS 49776-81-0) Based on Verified Differential Evidence


Selective LTB₄ Pathway Inhibitor for Allergy and Inflammation Research

For investigators studying the leukotriene B₄ signaling axis in type I hypersensitivity or neutrophilic inflammation, 5-HeITC provides a unique selective pharmacological tool. Unlike the widely available allyl isothiocyanate (AITC), which selectively suppresses histamine release but spares the LTB₄ pathway, 5-HeITC selectively inhibits LTB₄ release without affecting histamine or cysteinyl leukotriene release in RBL-2H3 mast cell models [1]. This inverse selectivity profile—established in a direct head-to-head comparison by Musha et al. (2012)—enables researchers to dissect the LTB₄ contribution to allergic responses without histamine-pathway confounding. Procurement of 5-HeITC alongside AITC as a matched comparator pair supports experimental designs that probe the chain-length dependence of mediator release selectivity [1].

Authentic Wasabi Flavor Formulation with Defined Safety and Regulatory Standing

For flavor houses and food manufacturers developing premium wasabi-flavored products, 5-HeITC (FEMA GRAS No. 4421, JECFA No. 1894) is an essential component for authentic Wasabia japonica flavor reconstitution that is analytically distinguishable from horseradish-based AITC formulations [2][3]. JECFA has evaluated 5-HeITC with a conclusion of no safety concern at current intake levels, and the compound has a defined subchronic NOAEL of 3 mg/kg BW/day in rats with characterized target organs (urinary bladder, heart, liver) [4]. In contrast, AITC carries an EFSA ADI of only 0.02 mg/kg BW/day based on a LOAEL with a 500-fold uncertainty factor, and dietary exposure may exceed this ADI in certain populations [5]. Patent specifications indicate 5-HeITC inclusion at 44–194 ppm for authentic wasabi flavor [2]. Procurement of analytically characterized 5-HeITC (assay ≥96%, specific gravity 0.955–0.965 at 20°C, refractive index 1.506–1.516) supports reproducible flavor formulation .

Antimicrobial Agent Development Leveraging Enhanced Hydrophobicity and Dual Electrophilic Reactivity

For agricultural or food-preservation antimicrobial development programs, 5-HeITC offers predicted Gram-negative antibacterial potency superior to shorter-chain ITCs based on its computed logP of 3.4, which substantially exceeds that of allyl ITC (logP ~1.5), ethyl ITC, and methyl ITC [6][7]. The antimicrobial SAR established by Li et al. (2013) demonstrates that activity against Erwinia carotovora increases with hydrophobicity, ranking n-octyl > n-pentyl > n-heptyl > n-hexyl > shorter chains [6]. 5-HeITC is predicted to rank near n-heptyl/n-hexyl in potency by logP interpolation. Furthermore, the terminal olefin of 5-HeITC provides a second Michael-acceptor electrophilic site beyond the isothiocyanate carbon, potentially enabling dual-target covalent mechanisms of action not accessible with saturated-chain ITCs [8]. The enhanced thiol reactivity of alkenyl vs alkyl ITCs, confirmed by Schultz et al. (2007), supports this mechanistic rationale [8].

Natural Product Authentication and Chemotaxonomic Biomarker Research

For analytical laboratories conducting botanical authentication or metabolomics research on Brassicaceae species, 5-HeITC serves as a diagnostic marker distinguishing Wasabia japonica from horseradish (Armoracia rusticana) and other Brassicaceae. GC-MS profiling consistently identifies 5-HeITC alongside allyl, 3-butenyl, 4-pentenyl, and β-phenylethyl ITCs as main wasabi components, with 5-HeITC detectable as a characteristic minor constituent in wasabi but absent or below detection limits in horseradish [2][3]. Procurement of high-purity 5-HeITC (assay ≥96%) as an analytical reference standard enables accurate quantification in botanical extracts for authenticity verification, geographic origin determination, and quality control of wasabi-derived products . The compound's occurrence has also been confirmed in radish (Raphanus sativus), expanding its utility as a cross-species Brassicaceae biomarker [3].

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